molecular formula C20H19N3O3S2 B301895 N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No. B301895
M. Wt: 413.5 g/mol
InChI Key: KCKLKVXTNSMQNC-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide, commonly known as MTB, is a chemical compound that has been widely used in scientific research. MTB is a sulfonamide derivative that has been used as a tool for studying the role of carbonic anhydrases (CAs) in various physiological and pathological processes.

Mechanism of Action

MTB is a selective inhibitor of CA IX and CA XII, two isoforms of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide that are overexpressed in various types of cancer. MTB inhibits the catalytic activity of CA IX and CA XII by binding to the active site of the enzyme. The inhibition of CA IX and CA XII by MTB leads to a decrease in the intracellular pH of cancer cells, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on CA IX and CA XII, MTB has been shown to inhibit the activity of other enzymes, including carbonic anhydrase II, carbonic anhydrase IV, and urease. MTB has also been shown to have anti-inflammatory and antitumor effects in various animal models.

Advantages and Limitations for Lab Experiments

MTB has several advantages as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide. MTB is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, there are also some limitations to the use of MTB. MTB is a sulfonamide derivative, which may limit its solubility in certain solvents. In addition, the use of MTB may be limited by its cytotoxicity and potential side effects.

Future Directions

There are several future directions for the study of MTB and its role in various physiological and pathological processes. One area of future research is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of future research is the investigation of the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in other physiological and pathological processes, such as neuronal function and diabetes. Finally, the potential therapeutic applications of MTB and other CA inhibitors in the treatment of cancer and other diseases warrant further investigation.
Conclusion:
MTB is a sulfonamide derivative that has been widely used as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide. MTB has several advantages as a tool for laboratory experiments, but there are also some limitations to its use. The study of MTB and its role in various physiological and pathological processes represents an important area of research with potential therapeutic applications.

Synthesis Methods

MTB can be synthesized using a multistep process that involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-p-toluenesulfonamide and hydrazine hydrate to form the desired product, MTB. The synthesis of MTB has been reported in several scientific publications, and the purity and yield of the compound have been characterized using various analytical techniques.

Scientific Research Applications

MTB has been used as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide have been implicated in a wide range of physiological processes, including acid-base balance, respiration, and ion transport. In addition, N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide have been implicated in various pathological conditions, including glaucoma, epilepsy, and cancer.

properties

Product Name

N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H19N3O3S2/c1-15-12-13-27-19(15)14-21-22-20(24)16-8-10-17(11-9-16)23(2)28(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,24)/b21-14+

InChI Key

KCKLKVXTNSMQNC-KGENOOAVSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.